molecular formula C14H16ClNO B5852987 [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Cat. No.: B5852987
M. Wt: 249.73 g/mol
InChI Key: PFCLSIPJDQMSLW-UHFFFAOYSA-N
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Description

[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a pyrrole ring substituted with a 3-chloro-2-methylphenyl group and two methyl groups, along with a methanol group attached to the third position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylbenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the aromatic ring or the pyrrole ring, leading to the formation of partially or fully hydrogenated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides. This reaction often requires a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Hydrogenated pyrrole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology: In biological research, [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring, along with the pyrrole ring, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or disrupt protein-protein interactions. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    [1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: can be compared with other pyrrole derivatives such as:

Uniqueness: The presence of the methanol group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications. The combination of the chloro and methyl substituents on the phenyl ring, along with the pyrrole core, further enhances its distinct properties.

Properties

IUPAC Name

[1-(3-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-9-7-12(8-17)11(3)16(9)14-6-4-5-13(15)10(14)2/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCLSIPJDQMSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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